(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile
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Overview
Description
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of amino groups at positions 2 and 7 on the fluorene ring, and a propanedinitrile group at the 9-position. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method starts with the bromination of fluorene to produce 2,7-dibromo-9H-fluoren-9-one. This intermediate is then subjected to nucleophilic substitution reactions with amines to introduce the amino groups at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The amino groups can participate in electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted fluorenes, depending on the reagents and conditions used .
Scientific Research Applications
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of (2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and triggering various cellular pathways. These interactions are crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diamino-9H-fluoren-9-one
- 2,7-Dibromo-9H-fluoren-9-one
- 2,7-Dinitro-9H-fluoren-9-one
Uniqueness
(2,7-Diamino-9H-fluoren-9-ylidene)propanedinitrile is unique due to the presence of both amino and propanedinitrile groups, which confer distinct electronic and steric properties. This makes it more versatile in chemical reactions and applications compared to its analogs .
Properties
CAS No. |
88066-47-1 |
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Molecular Formula |
C16H10N4 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-(2,7-diaminofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H10N4/c17-7-9(8-18)16-14-5-10(19)1-3-12(14)13-4-2-11(20)6-15(13)16/h1-6H,19-20H2 |
InChI Key |
DXWZRPXLEXLSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=C(C#N)C#N)C3=C2C=CC(=C3)N |
Origin of Product |
United States |
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